3-Amino-4,5-dimethoxybenzaldehyde
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Overview
Description
3-Amino-4,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzaldehyde, featuring amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4,5-Dimethoxybenzaldehyde: One common method involves the nitration of 4,5-dimethoxybenzaldehyde followed by reduction of the nitro group to an amino group.
From 3,4-Dimethoxyaniline: Another method involves the formylation of 3,4-dimethoxyaniline using a Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: Industrial production methods for 3-amino-4,5-dimethoxybenzaldehyde typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-4,5-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 3-Amino-4,5-dimethoxybenzoic acid.
Reduction: 3-Amino-4,5-dimethoxybenzyl alcohol.
Substitution: Various amides and other derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: 3-Amino-4,5-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of Schiff bases and other condensation products .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for pharmaceuticals. It has been investigated for its antifungal and antibacterial properties .
Industry: The compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various polymers and materials with specific electronic properties .
Mechanism of Action
The mechanism by which 3-amino-4,5-dimethoxybenzaldehyde exerts its effects depends on its application. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. For example, it has been shown to disrupt cellular antioxidation systems in fungi, leading to oxidative stress and cell death . The molecular targets include enzymes involved in the oxidative stress response, such as superoxide dismutase and glutathione reductase .
Comparison with Similar Compounds
4-Dimethylamino-3,5-dimethoxybenzaldehyde: This compound is similar in structure but has a dimethylamino group instead of an amino group.
3,4-Dimethoxybenzaldehyde: Lacks the amino group and is used in the synthesis of various aromatic compounds.
Uniqueness: 3-Amino-4,5-dimethoxybenzaldehyde is unique due to the presence of both amino and methoxy groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it valuable for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,10H2,1-2H3 |
InChI Key |
AMKQJPVUFLWKOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)N)C=O |
Origin of Product |
United States |
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